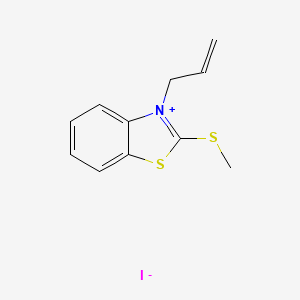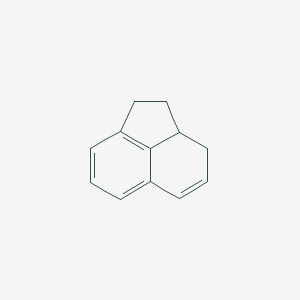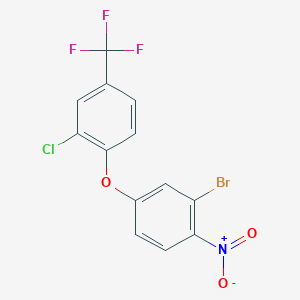
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, chloro, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Chlorination: Incorporation of the chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and chlorinating agents for chlorination. The trifluoromethylation step often involves the use of trifluoromethylating agents under controlled conditions.
Analyse Des Réactions Chimiques
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is largely dependent on its interaction with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Similar in structure but lacks the trifluoromethyl and chloro groups.
4-Nitrotoluene: Contains a nitro group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104355-64-8 |
|---|---|
Formule moléculaire |
C13H6BrClF3NO3 |
Poids moléculaire |
396.54 g/mol |
Nom IUPAC |
1-(3-bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6BrClF3NO3/c14-9-6-8(2-3-11(9)19(20)21)22-12-4-1-7(5-10(12)15)13(16,17)18/h1-6H |
Clé InChI |
RZWPGXICRSQFNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


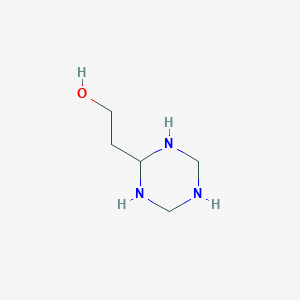
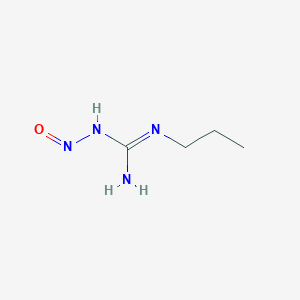
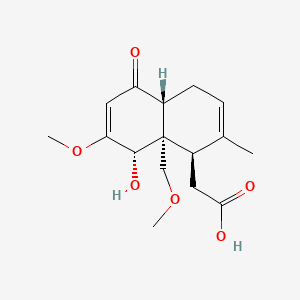
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
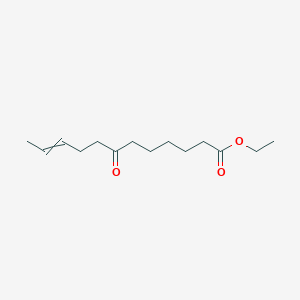
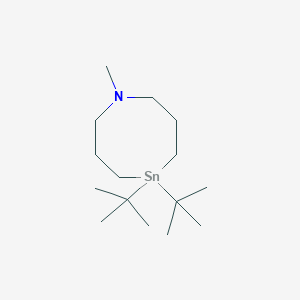
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
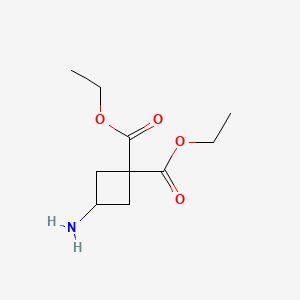
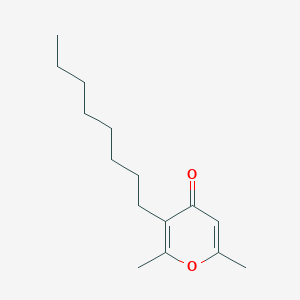

![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
